Methyl 2-hydroxy-5-nitrosobenzoate
Overview
Description
Methyl 2-hydroxy-5-nitrosobenzoate is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzoic acid, featuring a nitroso group at the 5-position and a hydroxyl group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-5-nitrosobenzoate can be synthesized through the esterification of 2-hydroxy-5-nitrosobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-nitrosobenzoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Methyl 2-hydroxy-5-nitrobenzoate.
Reduction: Methyl 2-hydroxy-5-aminobenzoate.
Substitution: Various esters and amides depending on the substituent introduced.
Scientific Research Applications
Methyl 2-hydroxy-5-nitrosobenzoate is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-5-nitrosobenzoate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various biochemical pathways, making the compound useful in research focused on enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-5-nitrobenzoate: Similar structure but with a nitro group instead of a nitroso group.
Methyl 2-hydroxy-5-aminobenzoate: Similar structure but with an amino group instead of a nitroso group.
Methyl 2,5-dihydroxybenzoate: Similar structure but with an additional hydroxyl group.
Uniqueness
Methyl 2-hydroxy-5-nitrosobenzoate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where the nitroso functionality is required.
Properties
IUPAC Name |
methyl 2-hydroxy-5-nitrosobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(11)6-4-5(9-12)2-3-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFZERJWZHJALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570632 | |
Record name | Methyl 2-hydroxy-5-nitrosobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22802-57-9 | |
Record name | Methyl 2-hydroxy-5-nitrosobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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